molecular formula C13H17N3 B13128111 Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-

Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-

Cat. No.: B13128111
M. Wt: 215.29 g/mol
InChI Key: WKZQBSRESOXUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- involves several steps. One common synthetic route includes the palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine with an alkyne to generate a key pyrrolopyridine intermediate . This intermediate can then undergo further reactions to yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

(1-pyrrolo[2,3-b]pyridin-1-ylcyclopentyl)methanamine

InChI

InChI=1S/C13H17N3/c14-10-13(6-1-2-7-13)16-9-5-11-4-3-8-15-12(11)16/h3-5,8-9H,1-2,6-7,10,14H2

InChI Key

WKZQBSRESOXUBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)N2C=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.